molecular formula C9H19NO3 B15313073 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol

1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol

Cat. No.: B15313073
M. Wt: 189.25 g/mol
InChI Key: OSDXZBUTQJMBQS-UHFFFAOYSA-N
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Description

1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol is an organic compound characterized by a cyclobutyl ring with an aminomethyl group and a dimethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol typically involves the reaction of cyclobutyl derivatives with aminomethyl and dimethoxyethanol groups under controlled conditions. Specific synthetic routes may include:

    Cyclobutylation: Introduction of the cyclobutyl ring through cyclization reactions.

    Aminomethylation: Addition of the aminomethyl group using reagents such as formaldehyde and ammonia.

    Dimethoxyethanol Addition: Incorporation of the dimethoxyethanol moiety through etherification reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions involving halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, polar aprotic solvents.

Major Products Formed:

    Oxidation Products: Corresponding oxides or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Substituted cyclobutyl derivatives.

Scientific Research Applications

1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol involves its interaction with molecular targets and pathways. The aminomethyl group may facilitate binding to specific receptors or enzymes, while the cyclobutyl ring and dimethoxyethanol moiety contribute to its overall stability and reactivity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

    Cyclobutylmethanol: Shares the cyclobutyl ring but lacks the aminomethyl and dimethoxyethanol groups.

    Aminomethylcyclobutane: Contains the aminomethyl group but lacks the dimethoxyethanol moiety.

    Dimethoxyethanol Derivatives: Similar in having the dimethoxyethanol group but differ in the cyclobutyl and aminomethyl components.

Uniqueness: 1-(1-(Aminomethyl)cyclobutyl)-2,2-dimethoxyethan-1-ol is unique due to its combination of a cyclobutyl ring, aminomethyl group, and dimethoxyethanol moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]-2,2-dimethoxyethanol

InChI

InChI=1S/C9H19NO3/c1-12-8(13-2)7(11)9(6-10)4-3-5-9/h7-8,11H,3-6,10H2,1-2H3

InChI Key

OSDXZBUTQJMBQS-UHFFFAOYSA-N

Canonical SMILES

COC(C(C1(CCC1)CN)O)OC

Origin of Product

United States

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